Topic: A Structural and Functional Dissection of Ghrelin and its Splice Variant, des-Gln14-Ghrelin
Topic: A Structural and Functional Dissection of Ghrelin and its Splice Variant, des-Gln14-Ghrelin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ghrelin, a 28-amino acid peptide hormone predominantly synthesized in the stomach, is a critical regulator of energy homeostasis and growth hormone secretion.[1][2] Its discovery as the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a) unveiled a complex system of gut-brain communication.[3] The biological activity of ghrelin is famously dependent on a unique post-translational modification: the attachment of an n-octanoyl group to its third serine residue, a process catalyzed by the enzyme ghrelin O-acyltransferase (GOAT).[1][3]
However, the ghrelin system is not monolithic. Alternative splicing of the ghrelin gene gives rise to isoforms, most notably des-Gln14-ghrelin.[4][5] This variant, identical to ghrelin save for a single amino acid deletion, presents a fascinating case study in how subtle structural changes can lead to distinct functional profiles. This guide provides a detailed technical analysis of the structural differences between ghrelin and des-Gln14-ghrelin, explores the resulting functional consequences, and outlines key methodologies for their study.
Part 1: The Core Structural Distinction
The fundamental difference between the two peptides lies in their primary amino acid sequence, a direct result of alternative mRNA splicing.
Canonical Ghrelin: The Acylated Standard
Ghrelin is a 28-amino acid peptide.[3][6] Its defining characteristic is the n-octanoylation of the serine residue at position 3 (Ser3), which is indispensable for its canonical activity at the GHS-R1a receptor.[4][6][7]
-
Human Ghrelin Amino Acid Sequence: GSSFLSPEHQRVQQRKESKKPPAKLQPR The acyl group is attached to the Ser3 residue.
des-Gln14-Ghrelin: The Splice Variant
In the ghrelin gene, the codon for Glutamine-14 (Gln14) can be recognized as an alternative splice acceptor site.[8] This event leads to the production of an mRNA that, when translated, yields a 27-amino acid peptide identical to ghrelin but specifically lacking the Gln14 residue.[4][8] This isoform, named des-Gln14-ghrelin, also undergoes the same n-octanoylation at Ser3.[4][8]
-
Human des-Gln14-Ghrelin Amino Acid Sequence: GSSFLSPEHQRVQRKESKKPPAKLQPR (Note the absence of the second 'Q' at position 14 compared to the ghrelin sequence).
Structural Comparison Summary
The distinction, while seemingly minor, is critical for understanding the subsequent functional divergence.
| Feature | Ghrelin | des-Gln14-Ghrelin |
| Origin | Standard mRNA transcript | Alternative splicing of the ghrelin gene[4] |
| Amino Acid Length | 28 residues[6] | 27 residues[4] |
| Defining Feature | Contains Glutamine (Gln) at position 14 | Deletion of Glutamine (Gln) at position 14[8][9] |
| Acylation | n-octanoylation at Serine-3[6] | n-octanoylation at Serine-3[4][8] |
Caption: Amino acid sequence comparison highlighting the Gln14 deletion.
Part 2: Functional Divergence and Mechanistic Insights
The deletion of a single, uncharged amino acid residue profoundly impacts the peptide's interaction with its receptor and its resulting physiological activities.
Receptor Binding and Activation: A Complex Interaction
The primary receptor for acylated ghrelin is GHS-R1a, a G protein-coupled receptor. The interaction between des-Gln14-ghrelin and this receptor is a key point of divergence.
-
Ghrelin: Binds to GHS-R1a with high affinity, potently stimulating downstream signaling pathways, such as intracellular calcium mobilization, leading to effects like growth hormone release and appetite stimulation.[2]
-
des-Gln14-Ghrelin: This isoform is also an active ligand for the GHS-R1a.[4][9] Studies have shown that it potently stimulates intracellular calcium release in cells expressing the ghrelin receptor, with one report indicating an EC₅₀ of 2.4 nM.[10] It also stimulates growth hormone release when administered in vivo.[4] Some research suggests that ghrelin and des-Gln14-ghrelin have similar activities and potency.[8]
Beyond the canonical GHS-R1a, both acylated ghrelin and its non-acylated form (des-acyl ghrelin) are known to have biological effects that are independent of GHS-R1a, suggesting the existence of other, yet-to-be-identified receptors.[3] Des-Gln14-ghrelin may also interact with these alternative receptors, contributing to its diverse physiological profile, such as its observed cardiovascular effects.[2][11]
Caption: Receptor activation pathways for Ghrelin and des-Gln14-Ghrelin.
Comparative Physiological Roles
While both peptides can stimulate growth hormone release, their broader physiological roles show important distinctions.
| Physiological Domain | Ghrelin | des-Gln14-Ghrelin |
| Endocrine | Potent stimulator of Growth Hormone (GH) release.[2] | Also stimulates GH release in vivo.[4] |
| Metabolism | Strong orexigenic (appetite-stimulating) effects.[1] | May also influence appetite, though its primary role is less defined. |
| Cardiovascular | Exerts various cardiovascular actions.[2] | Shows a direct negative inotropic effect on papillary muscle, independent of GH release.[11] |
Part 3: Methodologies for Study and Differentiation
The structural similarity and rapid degradation of ghrelin isoforms in circulation necessitate rigorous and validated experimental protocols.
Peptide Synthesis and Analysis
-
Synthesis: Both peptides are typically produced for research via solid-phase peptide synthesis (SPPS). The causality behind this choice is its efficiency and ability to control the precise amino acid sequence. A critical, self-validating step is the specific acylation of the Ser3 residue with n-octanoic acid, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.
-
Characterization: The definitive validation of the synthesized peptide's identity is achieved through mass spectrometry, which confirms the correct molecular weight corresponding to either the 28-amino acid ghrelin or the 27-amino acid des-Gln14-ghrelin, including the mass of the acyl group.
Functional Assays: Quantifying Bioactivity
To differentiate the functional potency of the two isoforms, cell-based assays are indispensable. The choice of a cell line stably expressing the human GHS-R1a is the foundational step.
-
Protocol: Intracellular Calcium Mobilization Assay
-
Cell Plating: Seed GHS-R1a-expressing cells (e.g., HEK293 or CHO cells) into a 96-well black-walled, clear-bottom plate. Allow cells to adhere and grow to ~90% confluency. Causality: A confluent monolayer ensures a robust and uniform fluorescent signal.
-
Dye Loading: Wash cells with a buffered salt solution and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark. Causality: The AM ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the fluorescent indicator inside the cell.
-
Compound Addition: Utilize a fluorescence imaging plate reader (e.g., FLIPR) to measure baseline fluorescence. The instrument then adds serial dilutions of the test peptides (Ghrelin or des-Gln14-Ghrelin) to the wells.
-
Signal Detection: Immediately following compound addition, continuously record the fluorescence intensity. Activation of the Gq-coupled GHS-R1a leads to IP₃-mediated calcium release from the endoplasmic reticulum, causing a sharp increase in fluorescence.
-
Data Analysis: Plot the peak fluorescence response against the peptide concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response). This provides a quantitative measure of potency for each peptide.
-
Caption: Experimental workflow for a calcium mobilization assay.
Quantification in Biological Matrices
Measuring endogenous levels of these isoforms is challenging due to their low concentration and the rapid de-acylation of the active forms by plasma esterases.
-
Sample Collection: The protocol must be self-validating by preventing degradation from the moment of collection. Best practices strongly recommend collecting blood in tubes containing EDTA and a protease inhibitor like aprotinin, keeping the samples on ice, and centrifuging as soon as possible.[12][13]
-
Sample Processing: For maximal preservation of the acylated form, acidification of the plasma (e.g., to a final concentration of 0.1 N HCl) immediately after centrifugation is critical before freezing and storage.[12][13] This step inhibits esterase activity, ensuring the measured ratio of acylated to des-acylated ghrelin is accurate.
-
Immunoassays: Use of specific and sensitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) is required. It is crucial to use assays that can specifically distinguish between ghrelin, des-Gln14-ghrelin, and their des-acyl counterparts, although commercial kits distinguishing ghrelin from des-Gln14-ghrelin are not widely available, often leading to their combined measurement.
Conclusion
The distinction between ghrelin and des-Gln14-ghrelin is a prime example of the functional diversity generated by alternative splicing. Far from being an inactive or minor variant, des-Gln14-ghrelin is an endogenous, acylated peptide with potent biological activity at the GHS-R1a and likely other receptors.[4][11] For researchers in endocrinology, metabolism, and drug development, recognizing this distinction is paramount. The choice of peptide for in vitro and in vivo studies, the interpretation of functional data, and the methods used for quantification all depend on a clear understanding of the subtle yet significant structural difference: the single glutamine residue at position 14. Future research clarifying the unique physiological roles and potential therapeutic applications of des-Gln14-ghrelin will depend on the continued application of these rigorous and specific methodologies.
References
-
Kojima, M., & Kangawa, K. (2010). Structure, regulation and function of ghrelin. The Journal of Biochemistry. Available at: [Link]
-
Kojima, M., & Kangawa, K. (2005). Ghrelin: Structure and Function. Physiological Reviews, 85(2), 495-522. Available at: [Link]
-
Hosoda, H., Kojima, M., Matsuo, H., & Kangawa, K. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor. The Journal of Biological Chemistry, 275(29), 21995-22000. Available at: [Link]
-
El-Sedeek, M. (2020). Structure and Physiological Functions of Ghrelin. Biomedical Journal of Scientific & Technical Research, 31(2). Available at: [Link]
-
Delporte, C. (2013). Structure and Physiological Actions of Ghrelin. International Journal of Peptides. Available at: [Link]
-
Al Massadi, O., et al. (2021). Toward a consensus nomenclature for ghrelin, its non-acylated form, liver expressed antimicrobial peptide 2 and growth hormone secretagogue receptor. Journal of Neuroendocrinology, 33(10). Available at: [Link]
-
Wikipedia. (n.d.). Ghrelin. Retrieved from Wikipedia. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [des-Gln¹⁴]ghrelin. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Zizzari, P., et al. (2021). Methodological considerations for ghrelin isoforms assay in clinical evaluation in anorexia nervosa. Scientific Reports, 11(1), 1-13. Available at: [Link]
-
Poher, A. L., & Tschöp, M. H. (2017). Ghrelin – Physiological Functions and Regulation. TouchREVIEWS in Endocrinology. Available at: [Link]
-
Zizzari, P., et al. (2021). Methodological considerations for ghrelin isoforms assay in clinical evaluation in anorexia nervosa. ResearchGate. Available at: [Link]
-
van der Lely, A. J., et al. (2004). Biological, Physiological, Pathophysiological, and Pharmacological Aspects of Ghrelin. Endocrine Reviews, 25(3), 426-457. Available at: [Link]
-
Delporte, C. (2013). Structure and Physiological Actions of Ghrelin. ResearchGate. Available at: [Link]
-
Hosoda, H., & Kangawa, K. (2008). Standard Sample Collections for Blood Ghrelin Measurements. ResearchGate. Available at: [Link]
-
Bedendi, I., et al. (2003). Cardiac effects of ghrelin and its endogenous derivatives des-octanoyl ghrelin and des-Gln14-ghrelin. European Journal of Pharmacology, 476(1-2), 87-95. Available at: [Link]
Sources
- 1. Ghrelin - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. journals.physiology.org [journals.physiology.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Toward a consensus nomenclature for ghrelin, its non‐acylated form, liver expressed antimicrobial peptide 2 and growth hormone secretagogue receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cardiac effects of ghrelin and its endogenous derivatives des-octanoyl ghrelin and des-Gln14-ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methodological considerations for ghrelin isoforms assay in clinical evaluation in anorexia nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
